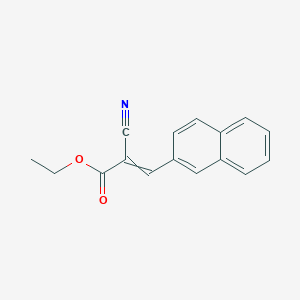

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester

Description

BenchChem offers high-quality 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-cyano-3-naphthalen-2-ylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPOYALXTVXRED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, a compound belonging to the biologically active class of cyanoacrylates. While the specific molecular target of this compound is not yet elucidated, its structural features suggest potential as an anticancer agent. Drawing from the well-established role of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in oncology, we propose a hypothesized mechanism of action centered on STAT3 inhibition. This guide provides a logical, step-by-step experimental workflow designed for researchers, scientists, and drug development professionals to rigorously test this hypothesis. The protocols herein are self-validating, moving from broad cellular effects to specific molecular interactions, and are grounded in authoritative methodologies to ensure scientific integrity.

Introduction: The Therapeutic Potential of Cyanoacrylates

The α-cyanoacrylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] The compound 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester (henceforth referred to as CNE) belongs to this class. Its structure, featuring an electrophilic α,β-unsaturated system and a bulky naphthalene moiety, suggests the potential for interaction with biological macromolecules, making it a candidate for drug discovery.[4] Recent studies on analogous naphthalene-based acryloyl derivatives have demonstrated antiproliferative activity against human cancer cell lines, further validating this line of inquiry.[5][6]

Given the nascent stage of research on CNE, this guide puts forth a focused, hypothesis-driven approach to unravel its mechanism of action. We will operate under the central hypothesis that CNE exerts its effects by inhibiting the STAT3 signaling pathway , a critical regulator of cancer cell proliferation and survival.[7]

The STAT3 Signaling Pathway: A Prime Target in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often found to be constitutively active in a wide variety of human cancers.[8] Under normal physiological conditions, STAT3 activation is a transient process initiated by cytokines and growth factors.[9] However, in malignant cells, persistent STAT3 activation drives the expression of genes crucial for tumor progression, including those involved in cell cycle control (e.g., c-myc), survival (e.g., Bcl-xL, survivin), and angiogenesis.[8][9]

The canonical STAT3 activation pathway involves:

-

Phosphorylation: Upon cytokine or growth factor receptor activation, associated kinases (like JAKs) phosphorylate STAT3 at a critical tyrosine residue (Tyr705).

-

Dimerization: Phosphorylated STAT3 (p-STAT3) monomers form homodimers via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine of the other.[9]

-

Nuclear Translocation: The p-STAT3 dimer translocates into the nucleus.

-

DNA Binding and Transcription: In the nucleus, the dimer binds to specific DNA consensus sequences in the promoter regions of target genes, initiating their transcription.[8]

Due to its central role in tumorigenesis, inhibiting the STAT3 pathway is a highly sought-after therapeutic strategy.[10] Small molecules can inhibit this pathway at several key points, most notably by preventing dimerization (by targeting the SH2 domain) or by blocking the dimer's ability to bind to DNA.[8][11]

Figure 1: The canonical STAT3 signaling pathway with hypothesized points of inhibition by CNE.

A Validated Experimental Workflow for Mechanism of Action Studies

The following section details a logical progression of in vitro experiments to systematically investigate the activity of CNE, from its broad anti-proliferative effects to its specific molecular interactions with the STAT3 protein.

Phase 1: Determining Anti-Proliferative Activity

The initial step is to confirm that CNE possesses cytotoxic or cytostatic activity against cancer cells, particularly those known to rely on the STAT3 pathway for survival.

Protocol 3.1.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cell lines (e.g., STAT3-dependent MDA-MB-231 and HeLa; STAT3-independent MCF-7 as a control) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of CNE (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of CNE. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC₅₀ Values for CNE

| Cell Line | STAT3 Status | Predicted IC₅₀ (µM) |

| MDA-MB-231 | Constitutively Active | < 10 |

| HeLa | Constitutively Active | < 10 |

| MCF-7 | Low/Inactive STAT3 | > 50 |

A lower IC₅₀ value in STAT3-dependent cell lines would provide the first piece of evidence supporting our hypothesis.

Phase 2: Investigating Direct STAT3 Target Engagement (Cell-Free Assays)

If CNE shows selective activity against STAT3-dependent cells, the next step is to determine if it directly interacts with the STAT3 protein. The following workflow can classify the mode of direct inhibition.[11]

Figure 2: Workflow for classifying direct STAT3 inhibitors using cell-free assays.

Protocol 3.2.1: Fluorescence Polarization (FP) Assay for SH2 Domain Inhibition

This assay measures the disruption of the p-STAT3:SH2 domain interaction.[12]

-

Principle: A fluorescently-labeled phosphotyrosine peptide (pY-peptide) corresponding to the STAT3 docking site will have a high polarization value when bound to the large STAT3 protein. An inhibitor that binds to the SH2 domain will displace the peptide, causing it to tumble more rapidly in solution, resulting in a decrease in fluorescence polarization.

-

Reagents: Recombinant human STAT3 protein, a high-affinity fluorescently labeled pY-peptide (e.g., 5-FAM-GpYLPQTV-NH₂), and an assay buffer.

-

Procedure: a. In a black 384-well plate, add recombinant STAT3 protein and the fluorescent pY-peptide to each well at optimized concentrations. b. Add serial dilutions of CNE or a known SH2 inhibitor (positive control, e.g., Stattic) to the wells. c. Incubate the plate at room temperature for 1-2 hours, protected from light. d. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: A dose-dependent decrease in polarization indicates that CNE is inhibiting the STAT3 SH2 domain interaction. Calculate the IC₅₀ or Kᵢ value.

Protocol 3.2.2: ELISA-based STAT3 DNA-Binding Assay

This assay quantifies the ability of STAT3 to bind to its DNA consensus sequence.[11]

-

Principle: A 96-well plate is coated with an oligonucleotide containing the STAT3 consensus binding site. Recombinant STAT3 protein is added, and its binding is detected using a primary antibody against STAT3 followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. An inhibitor of DNA binding will reduce the detected signal.

-

Procedure: a. To the pre-coated wells, add recombinant STAT3 protein that has been pre-incubated with various concentrations of CNE for 1 hour. Include a known DNA-binding inhibitor as a positive control. b. Incubate for 1 hour at room temperature to allow STAT3 to bind to the DNA. c. Wash the wells to remove unbound protein. d. Add the primary anti-STAT3 antibody and incubate for 1 hour. e. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour. f. Wash, then add a colorimetric HRP substrate (e.g., TMB) and stop the reaction. g. Measure the absorbance at 450 nm.

-

Data Analysis: A dose-dependent decrease in absorbance indicates that CNE is inhibiting the DNA-binding activity of STAT3. Calculate the IC₅₀ value.

Phase 3: Confirming Cellular Mechanism of Action

Positive results in cell-free assays must be validated in a cellular context to confirm that the compound can penetrate the cell membrane and engage its target.

Protocol 3.3.1: Western Blot Analysis of STAT3 Phosphorylation

This experiment directly measures the level of activated STAT3 in cells.

-

Cell Treatment: Treat a STAT3-dependent cell line (e.g., MDA-MB-231) with CNE at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a period of 2-6 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Probe the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control. c. Wash and incubate with the appropriate HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Interpretation: A reduction in the p-STAT3 signal, without a significant change in the total STAT3 level, confirms that CNE inhibits STAT3 activation in the cell.

Protocol 3.3.2: STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[10]

-

Transfection: Transfect a suitable cell line (e.g., HEK293T or a cancer cell line) with a plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter (e.g., a promoter with multiple copies of the SIE binding element). Co-transfect with a Renilla luciferase plasmid for normalization.

-

Treatment and Stimulation: After 24 hours, treat the cells with CNE for 1-2 hours, and then stimulate STAT3 activation with an appropriate cytokine (e.g., IL-6).

-

Lysis and Measurement: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates that CNE inhibits the transcriptional output of the STAT3 pathway.

Data Synthesis and Interpretation

The collective results from this experimental workflow will provide a robust, multi-faceted understanding of CNE's in vitro mechanism of action.

Table 2: Summary of Expected Outcomes for a Direct STAT3 Inhibitor

| Assay | Expected Outcome for CNE | Implication |

| MTT Assay | Selective cytotoxicity in STAT3-dependent cell lines (e.g., MDA-MB-231 vs. MCF-7). | Suggests on-target activity related to the STAT3 pathway. |

| FP Assay | Dose-dependent decrease in fluorescence polarization. | CNE directly binds to the STAT3 SH2 domain, inhibiting dimerization. |

| DNA-Binding ELISA | Dose-dependent decrease in absorbance signal. | CNE directly inhibits the binding of STAT3 to its DNA consensus sequence. |

| Western Blot | Dose-dependent decrease in p-STAT3 (Tyr705) levels with no change in total STAT3. | CNE inhibits STAT3 activation within the cellular environment. |

| Luciferase Reporter Assay | Dose-dependent inhibition of IL-6-induced luciferase expression. | CNE blocks the functional transcriptional activity of STAT3. |

By systematically executing these assays, researchers can confidently determine whether 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester acts as a direct inhibitor of the STAT3 pathway and characterize its specific mode of inhibition. This foundational knowledge is critical for its further development as a potential therapeutic agent.

References

-

Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget. [Link]

-

Identification of a New Series of STAT3 Inhibitors by Virtual Screening. Journal of Medicinal Chemistry. [Link]

-

Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry. [Link]

-

Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation. Molecular Diversity. [Link]

-

Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics. Molecular Cancer Therapeutics. [Link]

-

Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. Collection of Czechoslovak Chemical Communications. [Link]

-

Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester chemical information. NextSDS. [Link]

-

Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules. [Link]

-

Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. [Link]

-

Ethyl 2-Cyano-3-(2-furanyl)acrylate chemical information. PubChem. [Link]

-

Ethyl(E)-2-cyano-3-(thien-2-yl)acrylate chemical information. ChemBK. [Link]

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo. Molecules. [Link]

-

ChemInform Abstract: Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2- Cyano-3-(5-X-2-furyl)acrylic Acid. ResearchGate. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

-

Ethacrynic acid inhibits STAT3 activity through the modulation of SHP2 and PTP1B tyrosine phosphatases in DU145 prostate carcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis, DFT Calculations, and Biological Studies of New 2‐Cyano‐3‐(Naphthalene‐1‐yl) Acryloyl Amide Analogues as Anticancer Agents. ResearchGate. [Link]

-

Inhibition of STAT3 activities by C188 and C188-9. ResearchGate. [Link]

-

Cationic amphiphilic antihistamines inhibit STAT3 via Ca2+-dependent cytosolic acidification. Cell Reports Medicine. [Link]

-

Identification of novel inhibitors that disrupt STAT3/DNA interaction from γ-AApeptide OBOC combinatorial library. Bioorganic & Medicinal Chemistry. [Link]

-

IN VITRO AND IN VIVO ANTI-CANCER EFFECTS OF 2-ETHYL-3-0-SULPHAMOYL-ESTRA-1,3,5(10)15. University of Pretoria. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 11. oncotarget.com [oncotarget.com]

- 12. aacrjournals.org [aacrjournals.org]

Comprehensive Technical Profiling of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester (also known as ethyl 2-cyano-3-(naphthalen-2-yl)acrylate) is a highly conjugated α,β-unsaturated ester. Functioning as a critical building block in organic synthesis and medicinal chemistry, this compound is particularly valued in the development of kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, self-validating synthesis protocols, and downstream applications in drug discovery.

Physicochemical Attributes & Structural Dynamics

The physical and chemical behavior of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is dictated by its extended π-conjugation. The molecule is cataloged under CAS 35688-72-3 ()[1] and is commercially recognized as a premium alkenyl building block ()[2].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester |

| CAS Number | 35688-72-3 |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Structural Class | α,β-Unsaturated ester / Nitrile |

| Physical State | Crystalline solid (typically light yellow) |

| Solubility Profile | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Causality of Structural Dynamics: The extended π-conjugation system—spanning from the electron-rich naphthyl ring through the alkene to the electron-withdrawing cyano and ethyl ester groups—forces the molecule into a highly planar conformation. This planarity is not merely a physical trait; it is the thermodynamic driver for its crystallization behavior. Biologically, this flat topography is crucial, allowing the scaffold to intercalate or bind tightly within the narrow, hydrophobic ATP-binding pockets of target kinases[3].

Spectroscopic Signatures

Accurate characterization of this compound relies on identifying the specific electronic impacts of its functional groups.

Table 2: Diagnostic Spectroscopic Data

| Technique | Key Diagnostic Signals | Assignment / Causality |

| ¹H NMR (CDCl₃) | δ ~8.30 (s, 1H) | Vinylic proton. Highly deshielded due to the combined anisotropic effect of the adjacent naphthyl ring and the electron-withdrawing cyano/ester groups. |

| ¹H NMR (CDCl₃) | δ ~7.50–8.20 (m, 7H) | Naphthyl aromatic protons. |

| ¹H NMR (CDCl₃) | δ ~4.40 (q, 2H), 1.40 (t, 3H) | Ethyl ester aliphatic protons (-CH₂- and -CH₃). |

| FT-IR (KBr) | ~2220 cm⁻¹ | C≡N stretch (Nitrile). |

| FT-IR (KBr) | ~1720 cm⁻¹ | C=O stretch (Conjugated ester). |

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is achieved via a base-catalyzed Knoevenagel condensation between 2-naphthaldehyde and ethyl cyanoacetate. This reaction is a staple in organic synthesis, heavily documented in catalysis literature ()[4].

Fig 1. Mechanistic pathway of the Knoevenagel condensation yielding the target ester.

Step-by-Step Self-Validating Protocol

Step 1: Reagent Preparation Combine equimolar amounts (1.0 eq) of 2-naphthaldehyde and ethyl cyanoacetate in a round-bottom flask.

Step 2: Catalysis & Solvent Selection Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid. Dissolve the mixture in toluene. Causality: Piperidine acts as a weak base to deprotonate the acidic α-carbon of ethyl cyanoacetate, forming a stabilized enolate. The addition of acetic acid forms a buffer system (piperidinium acetate) that prevents undesirable side reactions like the Michael addition of a second cyanoacetate molecule.

Step 3: Azeotropic Reflux Equip the flask with a Dean-Stark trap and reflux the toluene solution. Causality: According to Le Chatelier’s principle, continuously removing the water byproduct via azeotropic distillation drives the equilibrium toward the dehydrated α,β-unsaturated product, maximizing yield and preventing retro-aldol reversion.

Step 4: Self-Validating Checkpoints

-

Visual Validation: The initial pale mixture will deepen to a vibrant yellow as the highly conjugated product forms.

-

TLC Validation: Run a TLC using Hexane:EtOAc (3:1). The reaction is complete when the 2-naphthaldehyde spot (Rf ~0.6) is entirely consumed, replaced by a strongly UV-active product spot (Rf ~0.4) that fluoresces intensely under 254 nm light due to the extended naphthyl-alkene-cyano conjugation.

Step 5: Purification Concentrate the mixture under reduced pressure and recrystallize the crude solid from hot ethanol. Causality: Ethanol selectively dissolves non-polar impurities at high temperatures while allowing the highly planar, rigid target molecule to stack and crystallize efficiently upon slow cooling.

Application in Targeted Therapeutics (Kinase Inhibition)

In medicinal chemistry, 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is not an end-product but a highly versatile scaffold. Organizations such as Vichem Chemie have documented its critical role in generating libraries of kinase inhibitor building blocks ()[3].

The ester and cyano groups serve as orthogonal reactive sites. For instance, the ester can be hydrolyzed and converted into various amides, while the cyano group can be transformed into tetrazoles or amidines. This dual-reactivity allows for rapid expansion of Structure-Activity Relationship (SAR) libraries during the hit-to-lead phase.

Fig 2. Workflow utilizing the ester as a building block for kinase inhibitor discovery.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of the ester over time, strict environmental controls must be enforced:

-

Light Sensitivity: The highly conjugated double bond is susceptible to photo-induced E/Z isomerization or [2+2] cycloaddition under intense UV light. The compound must be stored in amber glass vials.

-

Moisture & pH: While the ester group is generally stable under neutral conditions, prolonged exposure to strong ambient acids or bases in the presence of moisture can induce premature ester hydrolysis. Store in a desiccator at room temperature (or 4°C for long-term preservation).

References

-

NextSDS Chemical Substance Database. "2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester Chemical Substance Information." NextSDS. Available at: [Link]

-

Vichem Chemie Research Ltd. "Kinase Inhibitor Building Blocks." Vichem Chemie. Available at: [Link]

-

Royal Society of Chemistry (RSC). "Specific Lift-Up Behavior of Acetate-Intercalated Layered Yttrium Hydroxide Interlayer in Water: Application for Heterogeneous Brønsted Base Catalysts toward Knoevenagel Reactions." Catalysis Science & Technology. Available at: [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester

Introduction

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, a prominent member of the cyanoacrylate family, stands as a molecule of significant interest in materials science and synthetic chemistry. Its structure, featuring a conjugated system that includes a naphthalene ring, a cyano group, and an acrylate moiety, imparts unique electronic and photophysical properties. These compounds are crucial as monomers for high-performance polymers and adhesives, and as versatile intermediates for the synthesis of complex heterocyclic systems.[1][2] A precise and thorough characterization is paramount for ensuring purity, confirming structural integrity, and understanding its reactivity, making spectroscopic analysis an indispensable tool for researchers in the field.

This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the unambiguous identification and characterization of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester. Moving beyond a mere listing of data, this document delves into the causality behind experimental choices and the interpretation of spectral data, offering a robust framework for scientists and drug development professionals.

Synthesis via Knoevenagel Condensation: A Validated Protocol

The most reliable and widely adopted method for synthesizing the title compound is the Knoevenagel condensation.[1][3][4] This reaction facilitates the formation of a new carbon-carbon double bond by reacting an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 2-naphthaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine or diisopropylethylammonium acetate (DIPEAc), which deprotonates the ethyl cyanoacetate to form a nucleophilic carbanion.[4][5] This carbanion then attacks the electrophilic carbonyl carbon of 2-naphthaldehyde, followed by a dehydration step to yield the final conjugated product.[4]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-naphthaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol (approximately 10 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The formation of the product is typically observed as a new, less polar spot compared to the starting aldehyde.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. If so, cool the flask in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester as a crystalline solid.

Caption: Workflow for the Synthesis of the Title Compound.

Spectroscopic Characterization: A Multi-faceted Approach

The confirmation of the molecular structure of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions). The extensive conjugation in the title compound, spanning the naphthalene ring and the cyano-substituted double bond, is expected to result in strong absorption bands in the UV region.[6]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent, such as ethanol or acetonitrile.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (1 cm path length).

-

Measurement: Record the spectrum over a range of 200-400 nm, using the pure solvent as a blank reference.[7]

Data Interpretation: The spectrum is expected to exhibit strong absorption maxima (λ_max) characteristic of the naphthalene chromophore and the extended π-system. Naphthalene itself shows intense bands around 220 nm, with other structured bands at higher wavelengths.[6][8] The conjugation with the cyanoacrylate moiety will likely cause a bathochromic (red) shift of these absorptions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the key structural components of the title compound.[9][10]

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum will provide direct evidence for the presence of the principal functional groups. Key absorption bands are predicted as follows, based on data from analogous structures.[4][5]

-

~2220 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretching vibration.

-

~1725 cm⁻¹: A strong absorption from the C=O (ester carbonyl) stretching vibration.

-

~1600 cm⁻¹: A medium to strong absorption corresponding to the C=C (alkene) stretching vibration, conjugated with the aromatic ring.

-

~3100-3000 cm⁻¹: Weak to medium absorptions from aromatic C-H stretching.

-

~3000-2850 cm⁻¹: Weak absorptions from aliphatic C-H stretching of the ethyl group.

-

~1250 cm⁻¹: A strong C-O (ester) stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. The chemical environment of each nucleus dictates its absorption frequency (chemical shift), providing detailed information about the molecular structure and connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: ¹H NMR The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

δ ~8.5-7.5 ppm: A complex series of multiplets corresponding to the 7 protons of the naphthalene ring.

-

δ ~8.3 ppm: A singlet corresponding to the vinylic proton (-CH=C). This proton is significantly deshielded due to the anisotropic effects of the adjacent aromatic ring and the electron-withdrawing nature of the cyano and ester groups.

-

δ ~4.4 ppm: A quartet corresponding to the two protons of the methylene group (-OCH₂-) of the ethyl ester, split by the adjacent methyl group.

-

δ ~1.4 ppm: A triplet corresponding to the three protons of the methyl group (-CH₃) of the ethyl ester, split by the adjacent methylene group.

Data Interpretation: ¹³C NMR The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

-

δ ~162 ppm: The ester carbonyl carbon (C=O).

-

δ ~150-120 ppm: A series of signals for the ten carbons of the naphthalene ring and the two vinylic carbons.

-

δ ~116 ppm: The nitrile carbon (C≡N).

-

δ ~105 ppm: The α-carbon of the acrylate system [=C(CN)COOEt].

-

δ ~63 ppm: The methylene carbon (-OCH₂) of the ethyl group.

-

δ ~14 ppm: The methyl carbon (-CH₃) of the ethyl group.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by chromatography.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: The mass analyzer separates the ions based on their m/z ratio, generating a mass spectrum.

Data Interpretation: The molecular formula of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is C₁₆H₁₃NO₂.

-

Molecular Ion Peak (M⁺): The expected molecular weight is approximately 263.28 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 264.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire carbethoxy group (-COOC₂H₅, 73 Da), leading to significant fragment ions in the spectrum.

Summary of Spectroscopic Data

| Technique | Feature | Expected Value/Range | Interpretation |

| UV-Vis | λ_max | ~220-350 nm | π → π* transitions of the conjugated naphthalene-acrylate system |

| FT-IR | C≡N stretch | ~2220 cm⁻¹ | Nitrile group |

| C=O stretch | ~1725 cm⁻¹ | Ester carbonyl group | |

| C=C stretch | ~1600 cm⁻¹ | Alkene group | |

| C-O stretch | ~1250 cm⁻¹ | Ester C-O bond | |

| ¹H NMR | Naphthalene-H | ~8.5-7.5 ppm (m) | 7 aromatic protons |

| Vinylic-H | ~8.3 ppm (s) | 1 alkene proton | |

| -OCH₂- | ~4.4 ppm (q) | 2 methylene protons | |

| -CH₃ | ~1.4 ppm (t) | 3 methyl protons | |

| ¹³C NMR | C=O | ~162 ppm | Ester carbonyl carbon |

| Aromatic/Alkene C | ~150-120 ppm | Naphthalene and alkene carbons | |

| C≡N | ~116 ppm | Nitrile carbon | |

| -OCH₂- | ~63 ppm | Methylene carbon | |

| -CH₃ | ~14 ppm | Methyl carbon | |

| Mass Spec. | [M+H]⁺ | m/z ≈ 264 | Protonated molecular ion |

Integrated Analytical Workflow

The conclusive identification of the target compound relies on the logical integration of data from these diverse spectroscopic methods. Each technique validates the others, forming a self-consistent and trustworthy characterization package.

Caption: Logical workflow for structural elucidation.

The spectroscopic characterization of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is a clear and systematic process when approached with the appropriate combination of analytical techniques. FT-IR confirms the presence of the requisite functional groups, NMR spectroscopy provides a detailed map of the proton and carbon skeleton, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy corroborates the existence of the extensive conjugated system. This comprehensive guide provides the foundational protocols and interpretive framework necessary for researchers to confidently synthesize and validate this important chemical entity, ensuring the integrity of their subsequent research and development endeavors.

References

-

Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available from: [Link]

-

Bollikolla, H. B., & Santhi, N. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 60-69. Available from: [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. Available from: [Link]

-

Grosch, et al. (2015). Temperature dependence of naphthalene electronic band profiles. As referenced in: Dartois, E., et al. (2018). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 609, A103. Available from: [Link]

-

Kada, R., Ilavsky, D., Stetinova, J., Zalibera, L., & Padour, F. (1994). Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. Collection of Czechoslovak Chemical Communications, 59(2), 443-453. Available from: [Link]

-

IUCrData. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophene-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCrData, 4(9). Available from: [Link]

-

Yuvaraj, H., et al. (2011). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1437. Available from: [Link]

-

PerkinElmer Poland. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing. PE Polska. Available from: [Link]

-

Huisgen, R., et al. As referenced in: Suzuki, H., & Mori, T. (1970). Ultraviolet Absorption Spectra of Ethyl (1- and 2-naphthyl)acrylates. Nagoya Kogyo Daigaku Gakuho, 22, 331-337. Available from: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 4. scielo.org.mx [scielo.org.mx]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 9. pepolska.pl [pepolska.pl]

- 10. Time Resolved FT-IR Analysis of Cyanoacrylate Curing using Spectrum 3 FT-IR | PerkinElmer [perkinelmer.com]

Molecular Weight and Exact Mass Profiling of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester: A Technical Guide for Drug Development

Executive Summary

In the landscape of targeted drug discovery, 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester (also known as ethyl 2-cyano-3-(2-naphthyl)acrylate) serves as a critical building block. Structurally related to the tyrphostin class of kinase inhibitors, this compound features a highly reactive -cyanoacrylate pharmacophore conjugated to a bulky, lipophilic naphthyl system.

For medicinal chemists and analytical scientists, understanding the precise physicochemical properties of this intermediate—specifically its exact mass and molecular weight—is non-negotiable for downstream high-resolution mass spectrometry (HRMS) validation and stoichiometric precision. This whitepaper provides an authoritative breakdown of its mass profiling, synthetic causality, and analytical validation.

Physicochemical Profiling & Mass Spectrometry

In pharmaceutical development, distinguishing between molecular weight and exact mass is critical. The molecular weight (251.28 g/mol ) is an average value based on the natural terrestrial abundance of isotopes, used primarily for bulk stoichiometric calculations. Conversely, the monoisotopic exact mass (251.0946 Da) is calculated using the mass of the most abundant isotopes ( C, H, N, O) [1].

When validating the synthesis of this compound via HRMS, the exact mass is the target metric. The specific mass defect caused by nuclear binding energies allows modern Time-of-Flight (TOF) or Orbitrap analyzers to distinguish this compound from nominally isobaric impurities.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Analytical & Biological Significance |

| Chemical Formula | C H NO | Determines the isotopic distribution pattern in MS. |

| Molecular Weight | 251.28 g/mol | Essential for molarity and yield calculations. |

| Monoisotopic Exact Mass | 251.0946 Da | Target for High-Resolution Mass Spectrometry. |

| Expected[M+H] Ion | 252.1019 Da | Primary molecular ion observed in positive ESI-MS. |

| Topological Polar Surface Area | 50.1 Ų | Predicts excellent membrane permeability (Lipinski's Rule). |

| CAS Registry Numbers | 35688-72-3 / 29708-01-8 | Identifiers for regulatory and inventory tracking. |

Synthetic Methodology: The Knoevenagel Condensation

The synthesis of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is typically achieved via a Knoevenagel condensation between 2-naphthaldehyde and ethyl cyanoacetate.

Causality in Experimental Design

Ethyl cyanoacetate possesses highly acidic -protons (pKa ~13.1) due to the dual electron-withdrawing effects of the adjacent cyano and ester groups. A weak base (such as piperidine or a sustainable solid catalyst like chitosan) is deliberately chosen to deprotonate the -carbon [2]. Using a weak base is a strategic choice: it prevents the competitive Michael addition of the resulting enolate to the newly formed -unsaturated product, a common side reaction when strong bases are employed. The subsequent dehydration step is driven by a massive thermodynamic sink—the formation of a highly conjugated system linking the naphthyl ring to the cyanoacrylate moiety.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of 2-naphthaldehyde (1.56 g) and 11.0 mmol of ethyl cyanoacetate (1.24 g) in 20 mL of absolute ethanol.

-

Catalyst Addition: Add 1.0 mmol (0.1 equivalents) of piperidine (or 50 mg of solid chitosan for a greener protocol) to the stirring solution.

-

Reaction Execution: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of 2-naphthaldehyde via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.

-

Precipitation & Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. The highly conjugated product will precipitate out of the ethanolic solution.

-

Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted ethyl cyanoacetate and catalyst. Dry under a high vacuum to yield the purified ester.

Fig 1: Knoevenagel condensation workflow for 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester.

Application in Drug Discovery: Kinase Inhibition

Beyond its utility as a synthetic intermediate, the -cyanoacrylate scaffold is a highly privileged structure in medicinal chemistry, particularly for developing Targeted Covalent Inhibitors (TCIs) [3].

The electrophilic -carbon of the -unsaturated system acts as a potent Michael acceptor. When designed to fit into the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), this moiety can undergo a Michael addition with the thiol group of conserved cysteine residues in the kinase hinge region. The bulky 2-naphthyl group is specifically engineered to exploit deep, lipophilic sub-pockets adjacent to the ATP-binding site, providing high binding affinity and target selectivity via stacking interactions.

Fig 2: Mechanism of action for cyanoacrylate-derived kinase inhibitors blocking RTK signaling.

Analytical Validation Protocol (LC-HRMS)

To ensure scientific integrity, every synthesized batch must be treated as a self-validating system. The following LC-HRMS protocol confirms the exact mass and purity of the synthesized compound.

Step-by-Step LC-HRMS Methodology

-

Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a 50:50 mixture of MeCN and LC-MS grade Water containing 0.1% Formic Acid to promote ionization.

-

Chromatographic Separation: Inject 2 L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 m particle size). Run a gradient from 5% to 95% MeCN over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization (ESI+): Utilize Electrospray Ionization in positive mode. The capillary voltage should be set to 3.0 kV, with a desolvation temperature of 350°C.

-

Mass Detection & Causality: Scan the range of 100–1000 using a Time-of-Flight (TOF) analyzer. The addition of a proton ( H, exact mass 1.0073 Da) to the compound's exact mass (251.0946 Da) will yield an expected [M+H] peak at 252.1019 .

-

Validation: Calculate the mass error. An error of 5 ppm confirms the elemental composition of C H NO , validating the success of the Knoevenagel condensation and the absence of isobaric side products.

References

-

PubChem Compound Summary for C16H13NO2 National Center for Biotechnology Information (NIH) URL:[Link]

-

Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry RSC Advances, Royal Society of Chemistry URL:[Link]

-

Kinase Inhibitor Building Blocks Vichem Chemie Research Ltd. URL:[Link]

Application Note: Optimized Synthesis and Validation Protocol for Ethyl 2-Cyano-3-(2-naphthyl)acrylate

Introduction & Strategic Context

Ethyl 2-cyano-3-(2-naphthyl)acrylate (CAS: 35688-72-3) is a highly conjugated, electron-deficient alkene that serves as a critical building block in medicinal chemistry. It is frequently utilized in the development of kinase inhibitors[1] and acts as a versatile intermediate for the synthesis of complex heterocycles, such as benzocoumarins, via subsequent cyclization reactions[2].

The most efficient and scalable method for synthesizing this compound is the Knoevenagel condensation [2][3]. This protocol details a robust, self-validating methodology utilizing 2-naphthaldehyde and ethyl cyanoacetate, catalyzed by a secondary amine (piperidine). The procedure is designed to maximize the yield of the thermodynamically favored E-isomer while minimizing byproduct formation.

Mechanistic Workflow & Causality

The Knoevenagel condensation relies on the generation of a stabilized carbanion. Piperidine acts as a mild base to deprotonate the highly acidic active methylene group of ethyl cyanoacetate. The resulting nucleophile attacks the electrophilic carbonyl carbon of 2-naphthaldehyde. A subsequent dehydration step, driven entropically by heat and thermodynamically by the formation of a highly extended conjugated π -system, yields the final target.

Caption: Mechanistic pathway of the Knoevenagel condensation yielding the target acrylate.

Materials and Quantitative Parameters

To ensure a self-validating system, precise stoichiometric ratios must be maintained. A slight excess of the active methylene compound is used to drive the equilibrium forward and ensure the complete consumption of the more valuable 2-naphthaldehyde.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 2-Naphthaldehyde | Electrophile / Limiting Reagent | 156.18 | 1.00 eq | 1.56 g |

| Ethyl Cyanoacetate | Nucleophile precursor | 113.11 | 1.05 eq | 1.19 g (1.12 mL) |

| Piperidine | Base Catalyst | 85.15 | 0.10 eq | 0.085 g (0.10 mL) |

| Absolute Ethanol | Solvent | 46.07 | N/A | 15.0 mL |

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly

-

Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 1.56 g (10.0 mmol) of 2-naphthaldehyde to the flask, followed by 15.0 mL of absolute ethanol. Stir at room temperature until the aldehyde is completely dissolved.

-

Expert Insight: Absolute ethanol is chosen because it perfectly solubilizes the starting materials at room temperature and the product at reflux, but acts as a strong anti-solvent for the highly planar product at lower temperatures, facilitating direct crystallization[2].

-

Phase 2: Activation and Execution

-

Reagent Addition: Add 1.12 mL (10.5 mmol) of ethyl cyanoacetate to the stirring solution.

-

Catalyst Initiation: Add 0.10 mL (1.0 mmol) of piperidine dropwise.

-

Causality Note: A slight exothermic reaction may be observed upon the addition of piperidine as the acid-base reaction generates the nucleophilic carbanion.

-

-

Reflux: Submerge the flask in a pre-heated oil bath and heat the mixture to reflux (approx. 80°C) for 3 hours.

-

Validation Check (IPQC): After 2.5 hours, sample 10 μ L of the reaction mixture, dilute in 1 mL ethyl acetate, and perform Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the 2-naphthaldehyde spot (visualized via UV at 254 nm) is entirely consumed.

-

Phase 3: Isolation and Purification

-

Primary Crystallization: Once TLC confirms reaction completion, remove the flask from the oil bath and allow it to cool gradually to room temperature over 45 minutes. The product will begin to precipitate as a crystalline solid due to its extended π -conjugation and resulting planarity.

-

Secondary Crystallization: Transfer the flask to an ice-water bath (0-5°C) for an additional 30 minutes to maximize the thermodynamic yield of the precipitation.

-

Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 5 mL portions of ice-cold absolute ethanol.

-

Expert Insight: Washing with cold ethanol removes the residual piperidine catalyst, trace water, and any unreacted ethyl cyanoacetate without significantly dissolving the target product.

-

-

Drying: Dry the solid under a high vacuum at 40°C for 4 hours to afford Ethyl 2-cyano-3-(2-naphthyl)acrylate.

Phase 4: Analytical Validation

To validate the integrity of the synthesized compound, the following analytical benchmarks should be met:

-

Appearance: Pale yellow to off-white crystalline powder.

-

1 H NMR (400 MHz, CDCl 3 ): Look for the characteristic highly deshielded vinylic proton singlet (the β -proton of the acrylate) typically appearing between δ 8.20 - 8.40 ppm. The ethyl ester will show a distinct quartet (

δ 4.40 ppm) and triplet (δ 1.40 ppm). The naphthyl aromatic protons will appear as a complex multiplet between δ 7.50 - 8.10 ppm.

References

-

Vichem Chemie Research Ltd. KINASE INHIBITOR BUILDING BLOCKS. 4

-

Journal of Medicinal and Chemical Sciences. A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis. 2

-

ACS Publications. Azobenzene-Functionalized UiO-66-NH2: Solid Base Catalysts with Photocontrollable Activity. 3

Sources

Application Note: 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester in Fluorescent Probe Development

Target Audience: Researchers, Assay Developers, and Medicinal Chemists Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Chemical Rationale

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester (CAS: 35688-72-3) is a highly versatile, electron-deficient conjugated scaffold utilized extensively in the development of advanced fluorescent probes. Structurally, it consists of a naphthalene ring (a π-conjugated electron donor system) coupled to an ethyl cyanoacrylate moiety (a strong electron acceptor).

As a Senior Application Scientist, the selection of this specific scaffold over alternatives (e.g., standard coumarins or BODIPY dyes) is driven by two distinct chemical causalities:

-

The Molecular Rotor Effect: The single bond connecting the naphthalene unit to the cyanoacrylate group allows for free rotation. In low-viscosity environments, this rotation leads to non-radiative decay via Twisted Intramolecular Charge Transfer (TICT). However, in restricted environments (e.g., binding to amyloid plaques), rotation is halted, triggering intense Aggregation-Induced Emission (AIE)[1].

-

Electrophilic Susceptibility: The electron-withdrawing cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene β-carbon. This makes the double bond highly susceptible to nucleophilic attack via Michael addition by biological thiols (e.g., glutathione, cysteine), intentionally breaking the π-conjugation to create "turn-off" or ratiometric sensors[2]. Furthermore, the ethyl ester group is deliberately chosen over a free carboxylic acid to maintain a favorable partition coefficient (LogP), ensuring rapid passive diffusion across cellular membranes for live-cell imaging.

Mechanistic Pathways & Visualization

To successfully develop assays using this scaffold, one must understand the divergent photophysical pathways dictating its fluorescence.

Figure 1. Divergent photophysical pathways of the naphthalene-cyanoacrylate scaffold.

Application Workflow I: Synthesis & Use of ANCA Probes for Amyloid Discrimination

Derivatives of this scaffold, specifically Amino-Naphthalene CyanoAcrylates (ANCAs), have revolutionized the imaging of neurodegenerative diseases. By acting as a "spectroscopic ruler," the probe estimates the inherent static relative permittivity ( ϵ0 ) of the binding pocket of different amyloids (e.g., Amyloid- β vs. Prion plaques)[1][3].

Causality of the Protocol

The protocol relies on generating a calibration curve using solvents of known permittivity. Because the probe's excited state has a larger dipole moment than its ground state, polar environments stabilize the excited state, causing a bathochromic (red) shift in emission. By mapping the emission wavelength ( λem ) of the probe bound to tissue against this curve, researchers can quantitatively distinguish distinct amyloid polymorphs[1][4].

Step-by-Step Methodology: Amyloid Plaque Staining & Permittivity Mapping

Reagents Required:

-

ANCA probe (synthesized via amination of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester).

-

1X Phosphate-Buffered Saline (PBS), pH 7.4.

-

50% Ethanol in diH2O (Differentiation solution).

-

Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections (5-10 µm).

Self-Validating Protocol:

-

Deparaffinization: Wash tissue sections in xylene (2 × 5 min), followed by a descending ethanol gradient (100%, 95%, 70%, 50% for 3 min each) to rehydrate the tissue.

-

Probe Incubation: Apply 100 µL of a 10 µM ANCA probe solution (diluted in PBS from a 1 mM DMSO stock) directly onto the tissue section. Incubate for 30 minutes at room temperature in a dark, humidified chamber.

-

Expert Insight: The 1% DMSO final concentration ensures probe solubility without disrupting tissue morphology.

-

-

Differentiation (Critical Step): Wash the slides in 50% Ethanol for exactly 2 minutes.

-

Causality: This step removes non-specifically bound lipophilic probe from general lipid membranes, ensuring that remaining fluorescence is exclusively from the highly hydrophobic, restricted amyloid binding pockets[3].

-

-

Washing & Mounting: Rinse gently in 1X PBS for 5 minutes. Mount using a non-fluorescent aqueous mounting medium.

-

Spectral Imaging: Expose the tissue using a confocal microscope equipped with a spectral detector (Excitation: 405 nm). Collect emission spectra from 450 nm to 650 nm.

-

Validation: Compare the λmax of the plaques against a pre-established solvent calibration curve (e.g., plotting λmax vs. solvent dielectric constant) to calculate the microenvironmental permittivity[1].

Application Workflow II: Ratiometric Sensing of Biological Thiols

The unsubstituted 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester acts as a highly sensitive chemical sensor for thiols. The addition of a thiol across the alkene breaks the extensive donor-acceptor conjugation[2].

Figure 2. Experimental workflow for in vitro biological thiol sensing.

Step-by-Step Methodology: In Vitro Thiol Assay

-

Solution Preparation: Prepare a 1.0 mM stock solution of the ester probe in anhydrous acetonitrile.

-

Assay Buffer: Prepare a working buffer of 10 mM HEPES (pH 7.4) containing 30% ethanol to maintain probe solubility.

-

Reaction: In a 96-well black microplate, add 196 µL of assay buffer, 2 µL of probe stock (final concentration: 10 µM), and 2 µL of varying concentrations of Glutathione (GSH) (0 to 100 µM final).

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Causality: The Knoevenagel condensation product (the cyanoacrylate) is kinetically favored to react with soft nucleophiles (thiols) over hard nucleophiles (amines) at physiological pH, ensuring selectivity[2].

-

-

Measurement: Read the fluorescence using a microplate reader. Excitation at 340 nm. Record the emission shift. The unreacted probe will emit broadly around 480 nm, while the reacted probe will exhibit a sharp decrease in this band, validating the cleavage of the effective conjugated length[2].

Quantitative Data Summary

The following table summarizes the expected photophysical parameters of the 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester scaffold and its derivatives across different states, providing a benchmark for assay validation.

| State / Environment | Dominant Mechanism | Absorbance λmax (nm) | Emission λmax (nm) | Quantum Yield ( Φ ) | Notes |

| Free in Buffer (PBS) | TICT (Free Rotation) | ~350 - 380 | ~480 - 500 | < 0.01 | Highly quenched due to non-radiative decay. |

| High Viscosity (Glycerol) | Restricted Rotation | ~360 - 385 | ~475 - 490 | > 0.30 | >30-fold fluorescence enhancement (AIE). |

| Bound to Amyloid- β | Hydrophobic Shielding | ~390 (ANCA deriv.) | ~495 (ANCA deriv.) | > 0.45 | Exhibits specific λem based on pocket permittivity[1]. |

| Reacted with Thiol (GSH) | Michael Addition | ~280 - 310 | N/A (Quenched) | < 0.005 | Loss of D- π -A conjugation causes massive blue-shift[2]. |

Troubleshooting & Optimization

-

Issue: High Background Fluorescence in Tissue Staining.

-

Cause: The ethyl ester moiety is highly lipophilic, causing non-specific partitioning into cellular lipid bilayers.

-

Solution: Strictly adhere to the 50% ethanol differentiation step. If background persists, increase differentiation time to 3 minutes, but monitor closely to prevent washing the probe out of the amyloid pockets.

-

-

Issue: Probe Precipitation in Aqueous Buffers.

-

Cause: The naphthalene core lacks water-solubilizing groups.

-

Solution: Ensure the final assay buffer contains at least 1% DMSO or up to 30% co-solvent (Ethanol/Methanol) for in vitro assays. For live-cell imaging, pre-complex the probe with Pluronic F-127 (0.02%) before adding to the culture media.

-

References

-

Cao, K., Farahi, M., Dakanali, M., Chang, W. M., Sigurdson, C. J., Theodorakis, E. A., & Yang, J. (2012). Aminonaphthalene 2-Cyanoacrylate (ANCA) Probes Fluorescently Discriminate between Amyloid-β and Prion Plaques in Brain. Journal of the American Chemical Society, 134(42), 17338–17341.[Link]

-

Wang, Y., et al. (2017). Identification of Binding Modes for Amino Naphthalene 2-Cyanoacrylate (ANCA) Probes to Amyloid Fibrils from Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 121(8), 1777–1786.[Link]

-

Adachi, N., & Suzuki, E. (2019). Simply Structured Conjugated Compounds with Cyanoacrylate or Acrylonitrile Groups for Sensing of p-Toluenethiol. Analytical Sciences, 35(7), 745–750.[Link]

-

Fares, M., et al. (2019). Solvation-Guided Design of Fluorescent Probes for Discrimination of Amyloids. Scientific Reports, 9, Article 10210.[Link]

Sources

Application Note: Preparation and Handling of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester Stock Solutions

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Kinase Inhibitor Screening, Biochemical Assays, and Cell-Based Profiling

Introduction & Mechanistic Context

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester (CAS: 35688-72-3) is a highly specialized chemical building block frequently utilized in the synthesis and profiling of kinase inhibitors[1]. Structurally, it is a lipophilic analogue of tyrphostins (tyrosine phosphorylation inhibitors)—a well-documented class of small molecules that competitively bind to the substrate-binding site of receptor tyrosine kinases (RTKs) such as EGFR and PDGFR.

The substitution of the canonical benzene ring with a naphthalene moiety significantly extends the π -conjugated system. While this modification enhances binding affinity to deep, hydrophobic kinase pockets, it drastically reduces aqueous solubility. Consequently, the preparation of stock solutions requires strict adherence to organic solvent protocols to prevent compound precipitation and ester hydrolysis[2].

Mechanism of naphthyl-cyanoacrylate analogues competing at the RTK substrate-binding site.

Physicochemical Profiling & Causality of Solvent Selection

To maintain scientific integrity during assay preparation, one must understand the causality behind the solvent choice. The cyanoacrylate core contains an electrophilic double bond and an ester linkage, both of which are susceptible to nucleophilic attack by water (hydrolysis). Furthermore, the extended aromatic system drives extreme hydrophobicity.

Why Anhydrous DMSO? 100% Anhydrous Dimethyl Sulfoxide (DMSO) is mandatory[2]. Its polar, aprotic nature disrupts the strong intermolecular π−π stacking of the naphthalene rings without providing nucleophilic water molecules that could degrade the ethyl ester.

Table 1: Physicochemical Properties

| Property | Value | Experimental Implication |

| CAS Number | 35688-72-3 | Unique identifier for procurement[1]. |

| Molecular Formula | C₁₆H₁₃NO₂ | Indicates lack of ionizable groups at physiological pH. |

| Molecular Weight | 251.28 g/mol | Required for precise molarity calculations. |

| Solubility | Insoluble in H₂O; Soluble in DMSO | Requires intermediate stock preparation before aqueous dilution. |

| Light Sensitivity | High (Alkene Isomerization) | Must be handled and stored in amber/opaque vials. |

Self-Validating Preparation Protocol

This protocol is designed as a self-validating system . Each step includes a physical or visual checkpoint to guarantee that the resulting stock solution is molecularly dispersed and structurally intact.

Materials Required

-

Lyophilized 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester powder.

-

Anhydrous DMSO (≥99.9% purity, sealed under argon).

-

Amber glass microcentrifuge tubes or HPLC vials.

-

Bath sonicator and vortex mixer.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Checkpoint: No Condensation)

-

Action: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.

-

Causality: Opening a cold vial introduces atmospheric moisture. Condensation will immediately initiate ester hydrolysis and ruin the anhydrous nature of the DMSO upon addition.

Step 2: Precision Weighing

-

Action: Using an anti-static gun to neutralize charge, weigh the desired mass (e.g., 5.0 mg) into an amber glass vial using an analytical balance (d = 0.01 mg).

-

Causality: Naphthalene derivatives can generate static electricity, leading to powder dispersion and inaccurate molarity.

Step 3: Dissolution & Sonication

-

Action: Add the exact volume of anhydrous DMSO required for your target concentration (Refer to Table 2). Vortex for 60 seconds, then place in a room-temperature bath sonicator for 5–10 minutes.

-

Self-Validation Checkpoint: Hold the amber vial against a strong, focused light source. The solution must be completely transparent. If a Tyndall effect (light scattering) is observed, micro-particulates remain. Continue sonication until absolute optical clarity is achieved.

Step 4: Aliquoting and Cryogenic Storage

-

Action: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber vials. Overlay the headspace with Argon gas before capping tightly. Store immediately at -80°C.

-

Causality: Repeated freeze-thaw cycles cause concentration gradients and moisture ingress. Argon overlay prevents oxidative degradation of the cyanoacrylate core.

Self-validating workflow for the preparation and cryogenic storage of stock solutions.

Quantitative Data Matrices

Use the following validated tables to ensure accurate molarity during reconstitution and downstream assay formulation.

Table 2: Reconstitution Volume Matrix (MW: 251.28 g/mol )

Formula: Volume (mL) = Mass (mg) / (Target Concentration (mM) × Molecular Weight ( g/mol ))

| Mass of Compound | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock |

| 1.0 mg | 398 µL | 80 µL |

| 5.0 mg | 1.990 mL | 398 µL |

| 10.0 mg | 3.980 mL | 796 µL |

Table 3: Working Solution Dilution Matrix (In Vitro Assays)

For cell-based assays, final DMSO concentrations must be kept strictly ≤0.1% to prevent solvent-induced cytotoxicity[2]. For complex in vivo formulations, secondary excipients like PEG300 and Tween 80 may be required to maintain solubility[3].

| Target Assay Concentration | Stock Concentration Used | Dilution Ratio | Final DMSO % in Assay |

| 10 µM | 10 mM | 1:1,000 | 0.1% |

| 1 µM | 10 mM | 1:10,000 | 0.01% |

| 100 nM | 1 mM (Intermediate) | 1:10,000 | 0.01% |

Note: Always prepare working solutions in aqueous assay buffer immediately prior to use. Do not store aqueous dilutions.

Quality Control (QC) & Analytical Validation

To ensure the integrity of the stock solution over time, perform the following QC checks every 6 months:

-

LC-MS Profiling: Confirm that the mass [M+H]⁺ matches 252.28 m/z and that no hydrolysis peak (loss of the ethyl group) is present.

-

UV-Vis Spectroscopy: The extended naphthalene π -system exhibits strong absorbance in the 280–320 nm range. Establish a standard curve upon initial preparation and verify concentration periodically.

References

-

Vichem Chemie Research Ltd. "Kinase Inhibitor Building Blocks." Vichem Chemie. URL:[Link]

Sources

The Versatile Precursor: Application Notes for 2-Cyano-3-(naphthalen-2-yl)acrylic Acid Ethyl Ester in Organic Synthesis

Introduction: A Gateway to Complex Molecules

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among these, 2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester stands out as a highly versatile and reactive building block. Its unique electronic and steric properties, conferred by the electron-withdrawing cyano and ester groups in conjugation with the extended π-system of the naphthalene moiety, render it an exceptional substrate for a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis and application as a precursor in the development of novel heterocyclic compounds and other valuable organic molecules, tailored for researchers, scientists, and professionals in drug development.

The reactivity of this precursor is primarily centered around its electron-deficient double bond, making it an excellent Michael acceptor. Furthermore, the presence of multiple reactive sites—the nitrile, the ester, and the activated alkene—allows for its participation in a range of cyclization and cycloaddition reactions. This document will detail the foundational Knoevenagel condensation for its synthesis, followed by comprehensive protocols and mechanistic insights into its application in the synthesis of pyrimidines, pyrazoles, and as a substrate in Michael additions.

I. Synthesis of the Precursor: The Knoevenagel Condensation

The most direct and efficient method for the synthesis of 2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 2-naphthaldehyde, typically catalyzed by a weak base.[1]

Mechanism of the Knoevenagel Condensation

The reaction proceeds through a three-step mechanism:

-

Enolate Formation: A basic catalyst, such as piperidine or a salt like diisopropylethylammonium acetate, abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-naphthaldehyde.

-

Dehydration: The resulting aldol-type addition product readily undergoes dehydration to yield the final, thermodynamically stable α,β-unsaturated product.

Caption: Knoevenagel condensation workflow.

Protocol 1: Piperidine-Catalyzed Synthesis

This protocol is a robust and widely applicable method for the synthesis of the title compound.

Materials:

-

2-Naphthaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol (absolute)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-naphthaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford the desired product as a solid.

| Reactant | Molar Eq. | Catalyst | Solvent | Time (h) | Typical Yield (%) |

| 2-Naphthaldehyde | 1.0 | Piperidine | Ethanol | 2-4 | 85-95 |

| 2-Naphthaldehyde | 1.0 | DIPEAc | Hexane | 3-6 | 90-98 |

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation. [1]

II. Application in Heterocyclic Synthesis

The strategic arrangement of functional groups in 2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, which are of significant interest in medicinal chemistry.

A. Synthesis of Pyrimidine Derivatives

Pyrimidine scaffolds are core structures in numerous biologically active compounds.[2][3] The reaction of the title precursor with thiourea provides a straightforward entry into 2-thioxopyrimidine derivatives.

Mechanism: The reaction likely proceeds via an initial Michael addition of the thiourea to the activated alkene, followed by an intramolecular cyclization and subsequent tautomerization to yield the final pyrimidine-2-thione.

Caption: Synthesis of Pyrimidine-2-thione.

Protocol 2: Synthesis of 4-(Naphthalen-2-yl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile [2][4]

Materials:

-

2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester

-

Thiourea

-

Potassium carbonate

-

Ethanol

Procedure:

-

To a solution of 2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester (1.0 eq) in ethanol, add thiourea (1.2 eq) and a catalytic amount of potassium carbonate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidine derivative.

B. Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with a broad spectrum of biological activities.[5][6][7][8] The reaction of the precursor with hydrazine hydrate offers a direct route to pyrazole derivatives.

Mechanism: This transformation involves a Michael addition of hydrazine to the activated double bond, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of hydrazine onto the nitrile carbon, and subsequent tautomerization. A study on the analogous ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA) has shown its reactivity with hydrazine.[9][10]

Protocol 3: Synthesis of 5-Amino-3-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester [9][10]

Materials:

-

2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours or at reflux for 30 minutes, monitoring by TLC.

-

Upon completion, cool the reaction mixture and add cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure pyrazole derivative.

III. Michael Addition Reactions

The electron-deficient nature of the double bond in 2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[11]

General Protocol for Michael Addition

This general protocol can be adapted for various nucleophiles such as amines, thiols, and carbanions.

Materials:

-

2-Cyano-3-(naphthalen-2-yl)acrylic acid ethyl ester

-

Nucleophile (e.g., a secondary amine, a thiol, or a malonate ester)

-

Base (if required, e.g., triethylamine for amines, or sodium ethoxide for malonates)

-

Appropriate solvent (e.g., ethanol, THF, or DMF)

Procedure:

-

Dissolve the precursor (1.0 eq) in a suitable solvent.

-

If a base is required, add it to the solution.

-

Add the nucleophile (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, quench with a suitable reagent (e.g., water or a dilute acid).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Nucleophile | Base | Solvent | Product Type |

| Secondary Amine | Triethylamine | Ethanol | β-Amino acid derivative |

| Thiol | - | Ethanol | β-Thioether derivative |

| Diethyl malonate | Sodium ethoxide | Ethanol | Adduct for further cyclization |